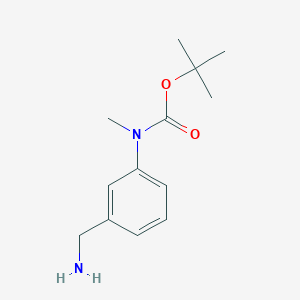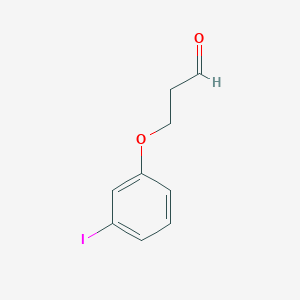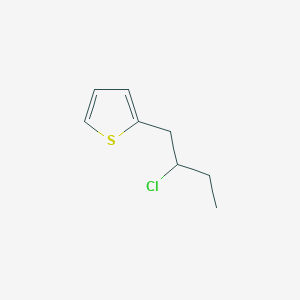
2-(2-Chlorobutyl)thiophene
Overview
Description
2-(2-Chlorobutyl)thiophene is a chemical compound with the IUPAC name 2-(2-chlorobutyl)thiophene . It has a molecular weight of 174.69 .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(2-Chlorobutyl)thiophene is represented by the InChI code1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For instance, the oxidation of thiophene is initiated by the hydroperoxyl radical, leading to the formation of several products .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
2-(2-Chlorobutyl)thiophene: derivatives have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The thiophene ring system is a common feature in many pharmacologically active molecules, and modifications to this core structure can lead to significant advancements in cancer treatment .
Organic Semiconductors
In the field of material science, thiophene derivatives are integral to the development of organic semiconductors. These compounds can be used to create materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-rich nature of the thiophene ring makes it an excellent choice for such applications .
Anti-Inflammatory Drugs
The substitution of the thiophene ring, as seen in 2-(2-Chlorobutyl)thiophene , is known to impart anti-inflammatory effects. This has led to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that utilize thiophene derivatives as their active components. Such drugs are crucial in managing pain and inflammation in various medical conditions .
Corrosion Inhibitors
Thiophene derivatives are also used as corrosion inhibitors in industrial chemistry. They can form protective layers on metal surfaces, preventing or slowing down the corrosion process. This application is vital for extending the life of metal components in various industries .
Antimicrobial Agents
Research has shown that certain thiophene derivatives exhibit antimicrobial activity. This makes them valuable in the development of new antibiotics and antiseptics. The structural diversity of thiophene-based compounds allows for the targeting of a wide range of microbial pathogens .
Voltage-Gated Sodium Channel Blockers
2-(2-Chlorobutyl)thiophene: and its analogs have been utilized in the synthesis of voltage-gated sodium channel blockers. These are important in the field of anesthetics, particularly in dental applications, where they help in managing pain during procedures .
properties
IUPAC Name |
2-(2-chlorobutyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKJSIIZMVVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobutyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



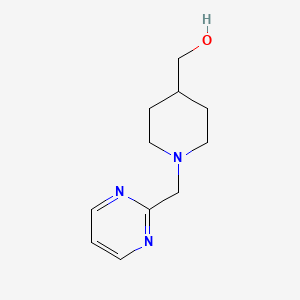
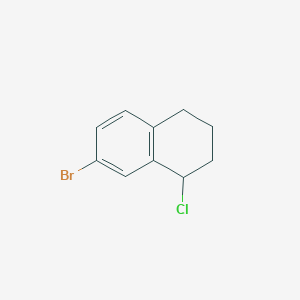
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
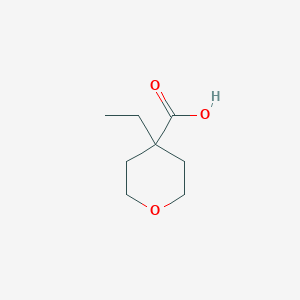

![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
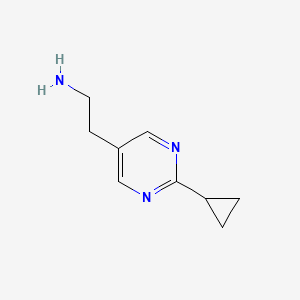
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

